molecular formula C27H36F2O5 B194692 Diflucortolone valerate CAS No. 59198-70-8

Diflucortolone valerate

Katalognummer: B194692
CAS-Nummer: 59198-70-8
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: HHJIUUAMYGBVSD-YTFFSALGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Diflucortolone valerate primarily targets phospholipase A2 inhibitory proteins , also known as lipocortins . Lipocortins play a crucial role in the inflammatory response by controlling the biosynthesis of prostaglandins and leukotrienes .

Mode of Action

This compound performs its action by inducing lipocortins . This induction sequentially inhibits the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the release of arachidonic acid, this compound prevents the formation of pro-inflammatory mediators. This action results in a decrease in inflammation and itching, common symptoms of conditions like eczema, seborrheic eczema, lichen planus, and psoriasis .

Pharmacokinetics

The half-life of diflucortolone is approximately in the range of 4 to 5 hours , while the half-life of 3H-diflucortolone valerate is approximately 9 hours . Diflucortolone gets rapidly eliminated and the metabolites produced are the latest in getting eliminated from the body .

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of inflammation and itching . This is achieved through the suppression of the formation, release, and activity of endogenous chemical inflammatory mediators . Clinically, this translates to the symptomatic treatment of inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .

Action Environment

This compound is a topical corticosteroid, meaning it is applied directly to the skin . Its action, efficacy, and stability can be influenced by environmental factors such as the condition of the skin (e.g., broken or intact skin), the specific location of application, and the presence of occlusive dressings . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether and slightly soluble in methyl alcohol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diflucortolone 21-valerate is synthesized through a multi-step process involving the esterification of diflucortolone with valeric acid The final step involves the reaction of diflucortolone with valeric acid chloride in the presence of a base to form the valerate ester .

Industrial Production Methods: Industrial production of diflucortolone 21-valerate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically recrystallized from solvents such as ethyl acetate and ether to obtain a pure crystalline form .

Analyse Chemischer Reaktionen

Reaktionstypen: Diflucortolone 21-valerate durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Diflucortolonderivate, die jeweils einzigartige pharmakologische Profile aufweisen. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Diflucortolone 21-valerate hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Kortikosteroiden verwendet.

    Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum für verschiedene entzündliche Erkrankungen.

    Medizin: Es wird intensiv auf seine Wirksamkeit bei der Behandlung dermatologischer Erkrankungen und auf seine möglichen Nebenwirkungen untersucht.

    Industrie: Die Verbindung wird zur Formulierung von topischen Cremes und Salben für den kommerziellen Gebrauch eingesetzt

5. Wirkmechanismus

Diflucortolone 21-valerate übt seine Wirkung aus, indem es die Produktion von Lipocortinen induziert, die Phospholipase A2-inhibitorische Proteine sind . Diese Hemmung verhindert die Freisetzung von Arachidonsäure, einem Vorläufer verschiedener entzündungsfördernder Mediatoren. Folglich werden die Bildung, Freisetzung und Aktivität von endogenen chemischen Entzündungsmediatoren unterdrückt, was zu einer reduzierten Entzündung und einem reduzierten Juckreiz führt .

Ähnliche Verbindungen:

  • Hydrocortamat (Hydrocortison-Diethylaminoacetat)
  • Etiprednol Dicloacetat (Etiprednol Dichloracetat)
  • Prednicarbat (Prednisolon-Ethylcarbonatpropionat)
  • Pregnenolon Succinat (Pregnenolon Hemisuccinat)
  • Icometasone Enbutat (Icometasone Butyratacetat)
  • Meprednisone Hydrogen Succinat (Methylprednisolon Hemisuccinat)
  • Ciprocinonid (Fluocinolon Acetonid Cyclopropylcarboxylat)
  • Fluocinonid (Fluocinolid, Fluocinolon Acetonidacetat)

Vergleich: Diflucortolone 21-valerate ist einzigartig aufgrund seiner hohen Potenz und seines schnellen Wirkungseintritts im Vergleich zu anderen Kortikosteroiden . Seine Veresterung mit Valeriansäure erhöht seine Lipophilie, was zu einer besseren Hautpenetration und einer verlängerten Wirkung führt . Zusätzlich trägt seine doppelte Fluorierung an bestimmten Positionen im Steroidgerüst zu seinen starken entzündungshemmenden Wirkungen bei .

Vergleich Mit ähnlichen Verbindungen

  • Hydrocortamate (hydrocortisone diethylaminoacetate)
  • Etiprednol dicloacetate (etiprednol dichloroacetate)
  • Prednicarbate (prednisolone ethylcarbonate propionate)
  • Pregnenolone succinate (pregnenolone hemisuccinate)
  • Icometasone enbutate (icometasone butyrate acetate)
  • Meprednisone hydrogen succinate (methylprednisone hemisuccinate)
  • Ciprocinonide (fluocinolone acetonide cyclopropylcarboxylate)
  • Fluocinonide (fluocinolide, fluocinolone acetonide acetate)

Comparison: Diflucortolone 21-valerate is unique due to its high potency and rapid onset of action compared to other corticosteroids . Its esterification with valeric acid enhances its lipophilicity, allowing for better skin penetration and prolonged action . Additionally, its dual fluorination at specific positions on the steroid backbone contributes to its potent anti-inflammatory effects .

Eigenschaften

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJIUUAMYGBVSD-YTFFSALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048598
Record name Diflucortolone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59198-70-8
Record name Diflucortolone valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59198-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflucortolone valerate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflucortolone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUCORTOLONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflucortolone valerate
Reactant of Route 2
Reactant of Route 2
Diflucortolone valerate
Reactant of Route 3
Reactant of Route 3
Diflucortolone valerate
Reactant of Route 4
Diflucortolone valerate
Reactant of Route 5
Diflucortolone valerate
Reactant of Route 6
Reactant of Route 6
Diflucortolone valerate
Customer
Q & A

Q1: How does diflucortolone valerate exert its anti-inflammatory effects?

A1: While the precise mechanism of action isn't fully elucidated in the provided research, this compound, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []

Q2: Does this compound influence vasoconstriction in the skin?

A2: Yes, research indicates that this compound demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.

Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of this compound?

A3: Research suggests that different formulations of this compound (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []

Q4: Are there strategies to enhance the stability or delivery of this compound?

A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of this compound. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []

Q5: What is known about the percutaneous absorption of this compound?

A5: Studies indicate that percutaneous absorption of this compound is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []

Q6: Are there any studies comparing the potency of this compound to other corticosteroids?

A6: Several studies have investigated the relative potency of this compound. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []

Q7: What is the safety profile of this compound?

A7: While generally considered safe for topical use, this compound, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []

Q8: Which dermatological conditions have shown positive responses to this compound treatment?

A8: Research indicates that this compound effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]

Q9: Are there any comparative studies evaluating the efficacy of this compound against other treatment options?

A9: Yes, several studies have compared this compound to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.